N-Desethyl Sunitinib-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

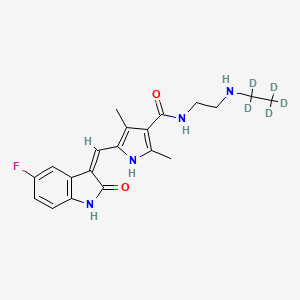

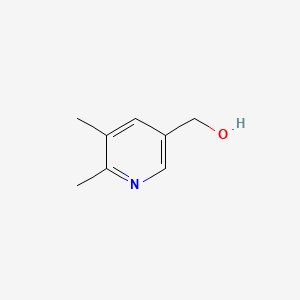

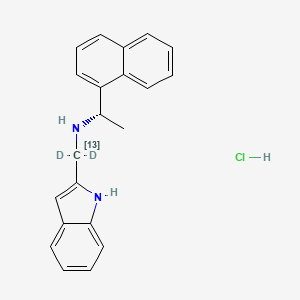

N-Desethyl Sunitinib-d5 is a labeled metabolite of Sunitinib . Sunitinib is a potent, ATP-competitive VEGFR, PDGFRβ, and KIT inhibitor . The molecular weight of N-Desethyl Sunitinib-d5 is 375.45 and its molecular formula is C20H18D5FN4O2 .

Synthesis Analysis

The synthesis of N-Desethyl Sunitinib-d5 involves the use of Sunitinib and its metabolites . The process involves the use of UPLC-MS/MS featuring CORTECS™ Premier C18 Columns with Maxpeak™ High Performance Surfaces (HPS) Technology .Molecular Structure Analysis

The molecular structure of N-Desethyl Sunitinib-d5 is represented by the formula C20H18D5FN4O2 . This indicates that it contains carbon, hydrogen, deuterium, fluorine, nitrogen, and oxygen atoms.Chemical Reactions Analysis

The chemical reactions involving N-Desethyl Sunitinib-d5 are complex and involve multiple receptor tyrosine kinases (RTKs). These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs .Physical And Chemical Properties Analysis

N-Desethyl Sunitinib-d5 has a molecular weight of 375.45 and a molecular formula of C20H18D5FN4O2 . Further physical and chemical properties would require more specific experimental data.Aplicaciones Científicas De Investigación

Impact on Brain Accumulation and Efflux Transporters

N-Desethyl sunitinib, alongside sunitinib, undergoes regulation by efflux transporters such as P-Glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), which restrict its brain accumulation. This has implications for the drug's effectiveness and toxicity, especially in treating brain tumors or metastases. Studies in transporter knockout mice have shown that the absence of these transporters leads to a significant increase in brain accumulation of N-Desethyl sunitinib, suggesting that modulating these transport pathways could alter drug distribution and efficacy (Tang et al., 2012).

Analytical and Pharmacokinetic Studies

Analytical methodologies have been developed to quantify sunitinib and N-Desethyl sunitinib in biological matrices, aiding in therapeutic drug monitoring (TDM) and pharmacokinetic studies. Such analyses are crucial for optimizing dosage, minimizing toxicity, and improving therapeutic outcomes. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods facilitate the precise measurement of these compounds in plasma, supporting TDM in clinical practice (Posocco et al., 2018).

Tissue Distribution and Pharmacokinetics

Research has detailed the distribution of sunitinib and N-Desethyl sunitinib across various tissues, providing insights into their pharmacokinetics and the implications for drug efficacy and side effects. Such studies help understand how the drug and its metabolite accumulate in different organs, which is vital for assessing therapeutic potential and toxicity risks (Chen et al., 2015).

Drug Interactions and Metabolism

The metabolism of sunitinib to N-Desethyl sunitinib and the interactions of these compounds with other drugs are important for managing potential drug-drug interactions and adverse effects. Studies exploring the effects of CYP3A inhibitors on the pharmacokinetics of sunitinib and N-Desethyl sunitinib in animal models contribute to understanding how other medications might influence sunitinib's therapeutic window and toxicity profile (Wang et al., 2021).

Mecanismo De Acción

Target of Action

N-Desethyl Sunitinib-d5 is the deuterium labeled N-Desethyl Sunitinib . N-Desethyl Sunitinib (SU-12662) is a metabolite of sunitinib . Sunitinib is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases, including VEGFR, PDGFRβ, and KIT . These targets play crucial roles in cellular signaling pathways related to cell proliferation, angiogenesis, and cell survival .

Mode of Action

N-Desethyl Sunitinib-d5, similar to its parent compound sunitinib, acts as an ATP-competitive inhibitor . It binds to the ATP-binding sites of its target kinases (VEGFR, PDGFRβ, and KIT), preventing ATP from binding and thus inhibiting the phosphorylation and activation of these kinases . This results in the inhibition of the downstream signaling pathways, leading to reduced cell proliferation and angiogenesis .

Biochemical Pathways

The primary biochemical pathways affected by N-Desethyl Sunitinib-d5 are those downstream of the VEGFR, PDGFRβ, and KIT kinases . By inhibiting these kinases, N-Desethyl Sunitinib-d5 disrupts several key cellular processes, including cell proliferation, angiogenesis, and cell survival . This can lead to the inhibition of tumor growth and metastasis .

Pharmacokinetics

The pharmacokinetics of N-Desethyl Sunitinib-d5 are likely to be similar to those of its parent compound, sunitinib . Sunitinib is known to show large inter-individual variation in plasma exposure . In a study, plasma trough levels of sunitinib and N-desethyl sunitinib were measured, and the daily sunitinib dose was adjusted based on these levels and the occurrence of toxicity . This approach aimed to optimize the balance between efficacy and toxicity .

Result of Action

The primary result of N-Desethyl Sunitinib-d5’s action is the inhibition of cell proliferation and angiogenesis, leading to reduced tumor growth and metastasis . In addition, resistance to sunitinib has been observed in certain cancer cells, and this resistance is associated with various molecular changes . These include changes in cell morphology, dysregulation of cell membrane and extracellular matrix component production, chemotaxis, and cell cycle progression .

Action Environment

The action of N-Desethyl Sunitinib-d5, like that of many drugs, can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s overall health status, genetic factors, and more . For example, the presence of certain enzymes in the body can affect the metabolism of sunitinib and hence the levels of N-Desethyl Sunitinib-d5

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZNIAKSBJKPQC-WTRGBYKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desethyl Sunitinib-d5 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)